Bicyclo[3.1.1]heptane

Catalog No.
S15346166
CAS No.
286-34-0
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.1.1]heptane

CAS Number

286-34-0

Product Name

Bicyclo[3.1.1]heptane

IUPAC Name

bicyclo[3.1.1]heptane

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-2-6-4-7(3-1)5-6/h6-7H,1-5H2

InChI Key

SHOMMGQAMRXRRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)C2

Bicyclo[3.1.1]heptane is a bicyclic hydrocarbon with the molecular formula C7H12C_7H_{12} and a unique structure characterized by two bridged cyclopropane rings. This compound has garnered attention due to its intriguing conformational properties and potential applications in various fields, including medicinal chemistry and materials science. The compound can exist in different stereoisomers, with the most notable being 2,6,6-trimethylbicyclo[3.1.1]heptane, commonly referred to as pinane, which is a significant terpene derivative found in nature.

Typical for alicyclic compounds. Key reactions include:

  • Electrophilic Substitution: The bridgehead positions can participate in electrophilic aromatic substitution reactions, allowing for functionalization.
  • Radical Reactions: The compound can be subjected to radical reactions, such as halogenation or hydrogen abstraction, which can lead to diverse derivatives.
  • Photo

Recent studies have indicated that bicyclo[3.1.1]heptanes may serve as bioisosteres for certain drug candidates, particularly those containing meta-substituted arenes. This property enhances metabolic stability and alters pharmacokinetic profiles, making them promising candidates in drug design . Additionally, derivatives of bicyclo[3.1.1]heptane have been explored for their antifungal and antibacterial activities, showcasing their potential in pharmaceutical applications.

Bicyclo[3.1.1]heptane can be synthesized through various methods:

  • Diels-Alder Reactions: Utilizing cyclopentadiene and other dienophiles to form the bicyclic structure.
  • Ring Expansion: Starting from smaller cyclic compounds and inducing ring expansion through various reagents.
  • Functionalization Techniques: Recent advancements have introduced photocatalytic methods that allow for the introduction of heterocycles at bridgehead positions using mild conditions .

Bicyclo[3.1.1]heptane and its derivatives find applications in:

  • Medicinal Chemistry: As bioisosteres in drug design to improve the efficacy and stability of pharmaceuticals.
  • Material Science: In the development of polymers and materials with unique mechanical properties due to their rigid structure.
  • Flavor and Fragrance Industry: Certain derivatives are used as aroma compounds due to their pleasant scent profiles.

Interaction studies involving bicyclo[3.1.1]heptane focus on its binding affinity with biological targets, particularly enzymes and receptors involved in metabolic pathways. These studies reveal how substituents on the bicyclic framework influence interactions with biological macromolecules, thus guiding the design of more effective drug candidates .

Bicyclo[3.1.1]heptane shares structural similarities with several other bicyclic compounds, including:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.2]octaneBicyclicMore symmetrical; used in high-energy fuels
Bicyclo[4.2.0]octa-2,4-dieneBicyclicContains a conjugated diene system; reactive
2,6-Dimethylbicyclo[3.2.0]heptaneBicyclicIncreased steric hindrance; potential therapeutic uses

Bicyclo[3.1.1]heptane is unique due to its specific bridgehead configuration that imparts distinct conformational properties not found in other similar compounds, making it particularly valuable in medicinal chemistry applications where metabolic stability and bioactivity are critical considerations.

XLogP3

3

Exact Mass

96.093900383 g/mol

Monoisotopic Mass

96.093900383 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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